N-(Buta-1,3-dien-2-yl)benzamide
Description
N-(Buta-1,3-dien-2-yl)benzamide is an organic compound featuring a benzamide core (benzoyl group attached to an amine) substituted with a buta-1,3-dien-2-yl moiety. This structure combines the aromatic stability of the benzamide with the conjugated diene system of the butadienyl group, which may confer unique electronic and steric properties.
Synthesis: Analogous to the method described for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , this compound could be synthesized via condensation of benzoyl chloride (or benzoic acid derivatives) with buta-1,3-dien-2-amine. Characterization would likely involve spectroscopic techniques (NMR, IR, MS) and X-ray crystallography, as demonstrated in similar studies .
However, specific applications remain hypothetical due to the absence of direct evidence.
Properties
CAS No. |
857487-86-6 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-buta-1,3-dien-2-ylbenzamide |
InChI |
InChI=1S/C11H11NO/c1-3-9(2)12-11(13)10-7-5-4-6-8-10/h3-8H,1-2H2,(H,12,13) |
InChI Key |
QDPVQOCKAOZQFW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Buta-1,3-dien-2-yl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Buta-1,3-dien-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-(Buta-1,3-dien-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Buta-1,3-dien-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA) in bacterial cells, leading to antibacterial effects . Additionally, they may interact with enzymes and receptors involved in various biological processes, contributing to their therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(Buta-1,3-dien-2-yl)benzamide with key analogs:
Reactivity and Electronic Properties
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxyl and dimethyl groups create a rigid N,O-bidentate ligand, facilitating coordination to metals like palladium or copper for C–H activation .
- Benzathine benzylpenicillin : The dibenzylethylenediamine moiety improves solubility and prolongs antibiotic activity via slow hydrolysis .
Spectroscopic and Crystallographic Insights
- The N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide structure was confirmed via X-ray diffraction, revealing a planar benzamide core and hydrogen-bonded hydroxyl group . Similar methods (e.g., SHELX software ) would be critical for resolving the structure of this compound, though steric effects from the diene substituent might complicate crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
